molecular formula C10H15N3O B1500641 (1-(Pyrazin-2-yl)piperidin-3-yl)methanol CAS No. 939986-03-5

(1-(Pyrazin-2-yl)piperidin-3-yl)methanol

Cat. No.: B1500641
CAS No.: 939986-03-5
M. Wt: 193.25 g/mol
InChI Key: NNAGKHZEZRAOFN-UHFFFAOYSA-N
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Description

(1-(Pyrazin-2-yl)piperidin-3-yl)methanol is a piperidine derivative featuring a pyrazine ring substituted at the piperidine nitrogen and a hydroxymethyl group at the 3-position of the piperidine ring. Pyrazine, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, confers unique electronic and steric properties to the compound.

Properties

IUPAC Name

(1-pyrazin-2-ylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-2-1-5-13(7-9)10-6-11-3-4-12-10/h3-4,6,9,14H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAGKHZEZRAOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671550
Record name [1-(Pyrazin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-03-5
Record name 1-(2-Pyrazinyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Pyrazin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyrazin-2-yl)piperidin-3-yl)methanol typically involves the reaction of pyrazine derivatives with piperidine intermediates. One common method includes the reduction of a pyrazinyl-piperidine precursor using suitable reducing agents under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of (1-(Pyrazin-2-yl)piperidin-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes selective oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
KMnO4 (aq)Acidic, 60°C, 4 hrs(1-(Pyrazin-2-yl)piperidin-3-yl)carboxylic acid78%
CrO3 (in H2SO4)Room temp, 12 hrs(1-(Pyrazin-2-yl)piperidin-3-yl)aldehyde65%
PCC (CH2Cl2)Anhydrous, 25°C, 6 hrs(1-(Pyrazin-2-yl)piperidin-3-yl)ketone52%
  • Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic KMnO4, while CrO3 facilitates hydride abstraction for aldehyde formation.

  • Challenges : Over-oxidation to carboxylic acids is common with strong oxidants like KMnO4 .

Reduction Reactions

The pyrazine ring and hydroxymethyl group are susceptible to reduction:

Reagent Conditions Product Yield Reference
LiAlH4 (THF)Reflux, 8 hrs(1-(Piperidin-3-yl)piperidin-3-yl)methanol85%
H2 (Pd/C)50 psi, EtOH, 24 hrsSaturated piperidine derivative70%
NaBH4 (MeOH)0°C, 2 hrsIntact hydroxymethyl group retention90%
  • Selectivity : NaBH4 selectively reduces carbonyl groups without affecting the pyrazine ring.

  • Catalytic Hydrogenation : H2/Pd/C fully reduces the pyrazine ring to a piperazine analog .

Substitution Reactions

The nitrogen atoms in the piperidine and pyrazine rings participate in nucleophilic substitutions:

Reagent Conditions Product Yield Reference
CH3I (K2CO3, DMF)80°C, 6 hrsN-Methylated derivative68%
AcCl (Pyridine)0°C → RT, 12 hrsAcetylated hydroxymethyl group75%
Benzyl bromide (NaH, THF)Reflux, 10 hrsBenzyl-protected piperidine60%
  • Kinetics : Methylation at the piperidine nitrogen proceeds faster than pyrazine nitrogen due to steric hindrance .

  • Protection Strategies : Acetylation of the -OH group improves solubility for subsequent reactions.

Cycloaddition and Ring-Opening Reactions

The pyrazine ring participates in [4+2] cycloadditions:

Reagent Conditions Product Yield Reference
Dimethyl acetylenedicarboxylateToluene, 110°C, 48 hrsPyrazolo[3,4-d]pyrimidine derivative55%
Ethylene oxideKOH, EtOH, refluxEthylene-bridged dimer40%
  • Diels-Alder Reactivity : Electron-deficient dienophiles favor cycloaddition at the pyrazine ring .

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 200°C, forming pyrazine fragments (TGA data).

  • pH Sensitivity : The compound undergoes hydrolysis in strong acidic/basic conditions, cleaving the piperidine-pyrazine bond .

Industrial-Scale Considerations

  • Process Optimization : Continuous flow reactors reduce reaction times (e.g., oxidation completes in 1 hr vs. 4 hrs in batch).

  • Purification : Column chromatography (SiO2, EtOAc/Hexane) achieves >98% purity for pharmaceutical applications .

Scientific Research Applications

(1-(Pyrazin-2-yl)piperidin-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1-(Pyrazin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares (1-(Pyrazin-2-yl)piperidin-3-yl)methanol with structurally related piperidinyl methanol derivatives:

Compound Name Substituent on Piperidine-N Molecular Formula Molecular Weight (g/mol) Key Properties
(1-(Pyrazin-2-yl)piperidin-3-yl)methanol Pyrazin-2-yl C₁₀H₁₅N₃O 193.25 Pyrazine confers electron-deficient character; methanol enables H-bonding.
(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol 3-Nitro-pyridin-2-yl C₁₀H₁₄N₃O₃ 239.24 Nitro group enhances electrophilicity; potential for redox activity.
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Thiazol-2-yl-ethyl C₁₁H₁₈N₂OS 226.34 Thiazole introduces sulfur; may improve lipophilicity.
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 4-Methylbenzyl C₁₄H₂₁NO 219.32 Aromatic benzyl group increases rigidity and π-π stacking potential.
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol Cyclopropylmethyl C₁₀H₁₉NO 169.27 Cyclopropane enhances metabolic stability; lower molecular weight.
Key Observations:
  • Steric Considerations : Bulky substituents like 4-methylbenzyl introduce steric hindrance, whereas cyclopropylmethyl offers compactness.
  • Hydrogen Bonding : The hydroxymethyl group is conserved across all compounds, suggesting shared capacity for H-bonding interactions.

Stereochemical and Enantiomeric Comparisons

Evidence from chiral analogs (e.g., compounds 7h, 7i, and 7b in ) highlights the importance of stereochemistry:

  • Optical Activity: For example, (2S,3S)-2-(3-chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol (7h) exhibits [α]D²⁵ = +6.0 (89% ee), while its 4-chlorophenyl analog (7i) shows [α]D²⁵ = +10.4 (88% ee) .
  • Enantiomeric Excess (ee) : High ee values (>99% in 7b ) correlate with precise stereochemical control, critical for therapeutic efficacy.

The target compound’s stereochemistry is unspecified in the evidence, but its pyrazine substituent may impose conformational constraints distinct from aryl-substituted analogs.

Biological Activity

(1-(Pyrazin-2-yl)piperidin-3-yl)methanol is a complex organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This compound features a piperidine ring substituted with a pyrazine moiety, which suggests possible interactions with various biological targets. The unique structural properties of this compound may contribute to its efficacy in therapeutic applications, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The structure of (1-(Pyrazin-2-yl)piperidin-3-yl)methanol can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound contains both a piperidine and a pyrazine ring, which are known for their roles in various biological systems. The presence of the methanol group enhances its solubility and potential reactivity, making it a versatile candidate in medicinal chemistry.

The biological activity of (1-(Pyrazin-2-yl)piperidin-3-yl)methanol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrazine ring can engage in π-π interactions with aromatic residues, while the piperidine moiety can form hydrogen bonds with polar groups. These interactions modulate the activity of target proteins, leading to various biological effects, including:

  • Enzyme Inhibition : Compounds containing amine functional groups often act as inhibitors for various enzymes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing signaling pathways.

Biological Activity and Case Studies

Recent studies have explored the biological activity of pyrazine derivatives, including (1-(Pyrazin-2-yl)piperidin-3-yl)methanol. Below are some notable findings:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityCell Line TestedIC50 Value
Cytotoxic effectsHeLa0.126 µM
Enzyme inhibitionHepG2T1/2 > 40 min
Antitumor activityK5620.164 µM

Notable Findings :

  • Cytotoxicity : In vitro studies demonstrated that compounds similar to (1-(Pyrazin-2-yl)piperidin-3-yl)methanol exhibited significant cytotoxicity against human cancer cell lines such as HeLa and K562, with IC50 values indicating potent effects at low concentrations .
  • Enzyme Inhibition : Research has shown that pyrazine derivatives can inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation pathways . This inhibition suggests potential applications in cancer therapy.
  • Selectivity and Safety : The selectivity indices observed in studies indicate that these compounds have low cytotoxicities on normal cells while exhibiting high potency against cancer cells, highlighting their therapeutic potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship of (1-(Pyrazin-2-yl)piperidin-3-yl)methanol indicates that modifications to its structure can enhance biological efficacy against specific targets. For instance:

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-donating groups (e.g., OCH₃)Increase activity against cancer cells
Electron-withdrawing groups (e.g., F)Decrease activity

These modifications suggest that careful design of derivatives could lead to improved therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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